molecular formula C11H16O B188783 2,2-Dimethyl-1-phenyl-1-propanol CAS No. 3835-64-1

2,2-Dimethyl-1-phenyl-1-propanol

Cat. No.: B188783
CAS No.: 3835-64-1
M. Wt: 164.24 g/mol
InChI Key: YBVRFTBNIZWMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1-phenyl-1-propanol is an organic compound with the molecular formula C11H16O. It is also known by other names such as benzenemethanol, α-(1,1-dimethylethyl)-, and tert-butylphenylmethanol . This compound is characterized by a phenyl group attached to a tertiary carbon, which is further bonded to a hydroxyl group and two methyl groups. It is a secondary alcohol and is often used in various chemical reactions and industrial applications.

Preparation Methods

The synthesis of 2,2-Dimethyl-1-phenyl-1-propanol can be achieved through several methods:

Chemical Reactions Analysis

Scientific Research Applications

2,2-Dimethyl-1-phenyl-1-propanol has several applications in scientific research:

Comparison with Similar Compounds

2,2-Dimethyl-1-phenyl-1-propanol can be compared with other similar compounds such as:

These comparisons highlight the unique steric and chemical properties of this compound, making it valuable in specific research and industrial applications.

Properties

IUPAC Name

2,2-dimethyl-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVRFTBNIZWMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3835-64-1
Record name 2,2-Dimethyl-1-phenyl-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003835641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3835-64-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3835-64-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-1-phenyl-1-propanol
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-1-phenyl-1-propanol
Reactant of Route 3
Reactant of Route 3
2,2-Dimethyl-1-phenyl-1-propanol
Reactant of Route 4
Reactant of Route 4
2,2-Dimethyl-1-phenyl-1-propanol
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyl-1-phenyl-1-propanol
Reactant of Route 6
2,2-Dimethyl-1-phenyl-1-propanol
Customer
Q & A

Q1: Why is 2,2-Dimethyl-1-phenyl-1-propanol studied in the context of enantiomeric separation?

A: this compound exists as a pair of enantiomers due to its chiral center. Enantiomers often exhibit different biological activities, making their separation crucial in pharmaceuticals and other fields. This compound serves as a model system to investigate and develop efficient methods for enantiomer separation. [, ]

Q2: What analytical techniques are effective in differentiating between the enantiomers of this compound?

A2: Two main techniques have proven successful:

    Q3: Are there other approaches for the optical resolution of this compound?

    A: Beyond the previously mentioned methods, research has explored using silica nanoparticles grafted with chiral helicene moieties for the kinetic resolution of aromatic alcohols like this compound. This approach leverages the selective formation of aggregates between the chiral nanoparticles and one enantiomer, leading to its preferential precipitation and subsequent isolation. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.